
3-(1H-benzimidazol-2-yl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-2-yl)-N-methylpropanamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-N-methylpropanamide typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another method involves the reaction with aromatic or aliphatic aldehydes .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves the use of high-throughput synthesis techniques to optimize yield and purity. The condensation reactions are typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-benzimidazol-2-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
3-(1H-benzimidazol-2-yl)-N-methylpropanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (Cdks), which play a crucial role in cell cycle regulation . The compound can also interact with other proteins and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-substituted benzimidazoles: These compounds have similar structures but different substituents at the 2-position.
Benzimidazole-2-thiols: These compounds contain a thiol group at the 2-position and are known for their antioxidant and antiparasitic activities.
Uniqueness
3-(1H-benzimidazol-2-yl)-N-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and proteins makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-12-11(15)7-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYDPPWWYPITCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
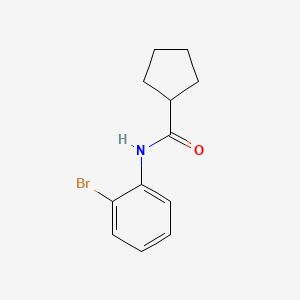
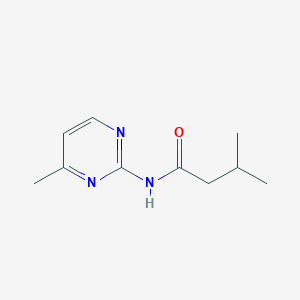
![N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B6747590.png)
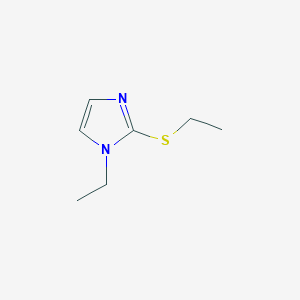
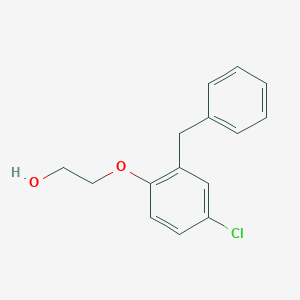
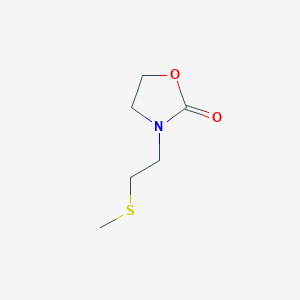
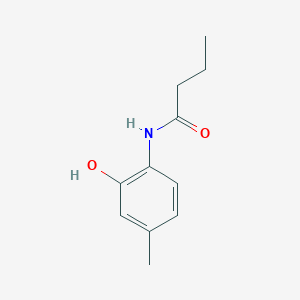
![(2R)-2-[(3-bromobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6747627.png)

![3-[(2-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B6747642.png)

![2-[(6-oxo-5H-pyrimido[4,5-b][1,4]thiazin-4-yl)sulfanyl]acetic acid](/img/structure/B6747653.png)


